Methyl4-hydroxy-5-methylthiophene-3-carboxylate

Description

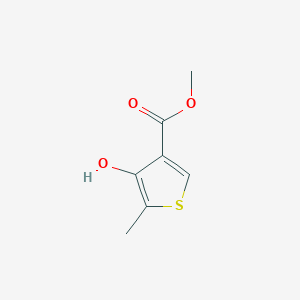

Methyl 4-hydroxy-5-methylthiophene-3-carboxylate is a thiophene-based compound characterized by a hydroxyl group at the 4-position, a methyl group at the 5-position, and a methyl ester carboxylate moiety at the 3-position of the thiophene ring. Thiophene derivatives are widely studied for their pharmacological and material science applications due to their electronic properties and structural versatility. For instance, hydroxyl-substituted thiophenes, such as ethyl 4-cyano-3-hydroxy-5-morpholinothiophene-2-carboxylate (), demonstrate the role of hydroxyl groups in influencing hydrogen bonding and crystallinity, which may extend to the target compound.

Properties

Molecular Formula |

C7H8O3S |

|---|---|

Molecular Weight |

172.20 g/mol |

IUPAC Name |

methyl 4-hydroxy-5-methylthiophene-3-carboxylate |

InChI |

InChI=1S/C7H8O3S/c1-4-6(8)5(3-11-4)7(9)10-2/h3,8H,1-2H3 |

InChI Key |

YKQQNJOTUACILC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CS1)C(=O)OC)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including methyl 4-hydroxy-5-methylthiophene-3-carboxylate, can be achieved through several methods. One common approach is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10) . Another method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .

Industrial Production Methods

Industrial production of thiophene derivatives often involves the use of metal-catalyzed reactions. For example, palladium-catalyzed C-H arylation of thiophenes with aryl or heteroaryl bromides can be employed to produce various substituted thiophenes . Additionally, environmentally sustainable strategies, such as the use of elemental sulfur and sodium tert-butoxide, have been developed for the synthesis of thiophene derivatives .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-hydroxy-5-methylthiophene-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The carboxylate group can be reduced to an alcohol.

Substitution: The methyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carboxylate group can produce an alcohol .

Scientific Research Applications

Methyl 4-hydroxy-5-methylthiophene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-hydroxy-5-methylthiophene-3-carboxylate involves its interaction with various molecular targets. For example, thiophene derivatives can act as inhibitors of specific enzymes or receptors, leading to their biological effects . The exact pathways and targets depend on the specific structure and functional groups present in the compound.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences between Methyl 4-hydroxy-5-methylthiophene-3-carboxylate and related compounds from the evidence:

Key Observations :

- Positional Effects: The placement of substituents significantly impacts electronic properties.

- Hydroxyl vs. Amino/Acetamido Groups: Hydroxyl groups (as in the target compound and ) enhance polarity and hydrogen-bonding capacity compared to acetamido () or amino groups (), which may influence solubility and crystallinity.

- Ester Groups : Methyl esters (target compound) are generally less hydrolytically stable than ethyl esters (–6), affecting synthetic pathways and storage conditions .

Biological Activity

Methyl 4-hydroxy-5-methylthiophene-3-carboxylate is a thiophene derivative known for its diverse biological activities, including antimicrobial and anticancer properties. This compound has garnered attention in scientific research due to its potential applications in medicine and industry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, comparative studies, and relevant case studies.

Chemical Structure and Properties

Methyl 4-hydroxy-5-methylthiophene-3-carboxylate features a thiophene ring substituted with hydroxyl and carboxylate groups. The presence of these functional groups contributes to its unique chemical properties, enhancing its biological activity.

The biological activity of methyl 4-hydroxy-5-methylthiophene-3-carboxylate is primarily attributed to its interaction with specific molecular targets. Thiophene derivatives are known to act as inhibitors of various enzymes and receptors, which can lead to significant biological effects:

- Enzyme Inhibition : Some thiophene derivatives inhibit voltage-gated sodium channels, affecting nerve signal transmission.

- Antimicrobial Activity : The compound exhibits inhibitory effects against several bacterial strains, making it a candidate for developing new antibiotics.

- Anticancer Properties : Preliminary studies indicate potential anticancer activity, although further research is needed to elucidate its efficacy against specific cancer types.

Comparative Studies

A comparison of methyl 4-hydroxy-5-methylthiophene-3-carboxylate with other thiophene derivatives highlights its unique properties:

| Compound Name | Structure Type | Biological Activity | Notable Uses |

|---|---|---|---|

| Methyl 4-hydroxy-5-methylthiophene-3-carboxylate | Thiophene derivative | Antimicrobial, anticancer | Research and pharmaceuticals |

| Suprofen | 2-substituted thiophene | Nonsteroidal anti-inflammatory | Pain relief |

| Articaine | 2,3,4-trisubstituted thiophene | Local anesthetic | Dental procedures |

Case Studies

- Antiviral Activity : A study demonstrated that methyl 4-hydroxy-5-methylthiophene-3-carboxylate derivatives showed significant inhibition of Hepatitis B Virus (HBV) replication in vitro at concentrations around 10 µM. The mechanism involved the disruption of viral entry into host cells, making it a promising candidate for antiviral drug development .

- Antimicrobial Efficacy : Research has indicated that this compound possesses antimicrobial properties against various bacterial strains. In vitro tests revealed that it effectively inhibited the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics .

Research Findings

Recent studies have utilized advanced methodologies such as molecular docking simulations and high-throughput screening to explore the biological activities of methyl 4-hydroxy-5-methylthiophene-3-carboxylate. These approaches have provided insights into its binding affinities and potential therapeutic applications.

Table of Biological Activity Findings

| Study Focus | Methodology | Key Findings |

|---|---|---|

| HBV Inhibition | In vitro assays | High inhibition at 10 µM concentration |

| Antimicrobial Testing | MIC determination | Effective against S. aureus and E. coli |

| Enzyme Interaction Studies | Molecular docking | Identified as an inhibitor of viral entry |

Q & A

Q. What are the key synthetic routes for Methyl 4-hydroxy-5-methylthiophene-3-carboxylate, and how are intermediates monitored during synthesis?

The synthesis typically involves multi-step reactions, including cyclization of precursor molecules (e.g., substituted thiophenes) and functional group modifications. For example, intermediates can be tracked using thin-layer chromatography (TLC) to ensure reaction completion and purity . Common steps include:

- Step 1 : Formation of the thiophene core via Gewald or similar thiophene synthesis protocols .

- Step 2 : Esterification or hydroxylation to introduce the methyl ester and hydroxy groups .

- Step 3 : Purification via column chromatography or recrystallization .

Q. Which spectroscopic and analytical methods are essential for structural confirmation of this compound?

- NMR Spectroscopy : - and -NMR are critical for verifying substituent positions and functional groups (e.g., methyl ester, hydroxyl) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns .

- Infrared (IR) Spectroscopy : Identifies characteristic absorption bands (e.g., C=O stretch at ~1700 cm) .

Q. What safety protocols are recommended for handling Methyl 4-hydroxy-5-methylthiophene-3-carboxylate in the lab?

- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles are mandatory due to potential skin/eye irritation .

- Ventilation : Use fume hoods to avoid inhalation of dust or vapors .

- Storage : Keep in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity during synthesis?

- Temperature Control : Lower temperatures (0–5°C) may reduce side reactions during esterification .

- Catalyst Selection : Lewis acids (e.g., ZnCl) or organocatalysts can enhance reaction efficiency .

- pH Adjustment : Maintaining a weakly acidic medium (pH 5–6) stabilizes the hydroxyl group during functionalization .

Q. How can contradictions in NMR or crystallographic data be resolved during structural analysis?

- Multi-Technique Validation : Cross-validate NMR data with X-ray crystallography. For example, SHELX or SIR97 software can refine crystal structures to resolve ambiguities in bond lengths/angles .

- Dynamic NMR : Use variable-temperature NMR to study conformational changes causing signal splitting .

Q. What computational tools are effective for modeling the compound’s interactions with biological targets?

- Molecular Docking : Software like AutoDock Vina predicts binding affinities with enzymes or receptors .

- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity .

Q. How does the compound interact with biological macromolecules, and what experimental approaches validate these interactions?

- Enzyme Inhibition Assays : Measure IC values using fluorogenic substrates or colorimetric methods .

- Surface Plasmon Resonance (SPR) : Quantifies real-time binding kinetics with target proteins .

- Isothermal Titration Calorimetry (ITC) : Determines thermodynamic parameters (ΔH, ΔS) of interactions .

Q. How does structural modification of substituents (e.g., methyl vs. ethyl groups) alter the compound’s reactivity or bioactivity?

- Comparative SAR Studies : Synthesize analogs (e.g., ethyl ester derivatives) and test their biological activity .

- Hammett Analysis : Correlates substituent electronic effects with reaction rates or binding affinities .

Q. What strategies mitigate stability issues during long-term storage or experimental use?

Q. What challenges arise in synthesizing derivatives with modified functional groups, and how are they addressed?

- Steric Hindrance : Bulky substituents may require microwave-assisted synthesis to enhance reaction rates .

- Protection-Deprotection Strategies : Use tert-butyldimethylsilyl (TBDMS) groups to protect hydroxyl moieties during synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.